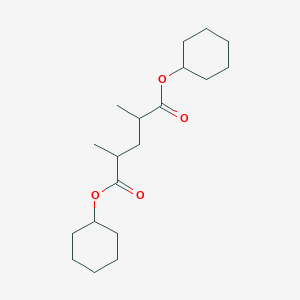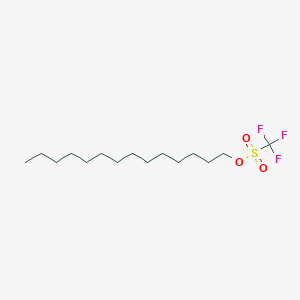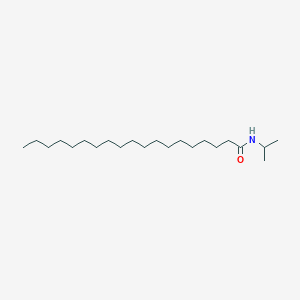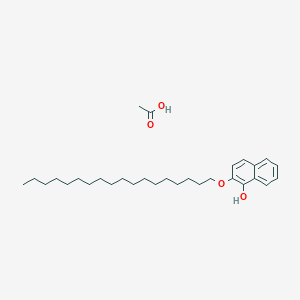
1,3,2-Dioxaphosphorinan-2-amine, N-cyclohexyl-5,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Dioxaphosphorinan-2-amine, N-cyclohexyl-5,5-dimethyl- is a chemical compound known for its unique structure and properties It belongs to the class of dioxaphosphorinanes, which are cyclic compounds containing phosphorus, oxygen, and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaphosphorinan-2-amine, N-cyclohexyl-5,5-dimethyl- typically involves the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol and triethylamine in dry toluene . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,2-Dioxaphosphorinan-2-amine, N-cyclohexyl-5,5-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions involve the replacement of one or more atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, must be optimized for each specific reaction to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,2-Dioxaphosphorinan-2-amine, N-cyclohexyl-5,5-dimethyl- has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,3,2-Dioxaphosphorinan-2-amine, N-cyclohexyl-5,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, thereby facilitating the formation of desired products. In biological systems, it may interact with enzymes and other proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one: This compound shares a similar cyclic structure but lacks the amine group and cyclohexyl substituent.
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: This compound contains a chlorine atom and an oxide group, making it chemically distinct from the target compound.
Uniqueness
1,3,2-Dioxaphosphorinan-2-amine, N-cyclohexyl-5,5-dimethyl- is unique due to its specific combination of functional groups and cyclic structure. This uniqueness contributes to its diverse range of applications and reactivity in various chemical and biological contexts.
Eigenschaften
CAS-Nummer |
173462-92-5 |
|---|---|
Molekularformel |
C11H22NO2P |
Molekulargewicht |
231.27 g/mol |
IUPAC-Name |
N-cyclohexyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-amine |
InChI |
InChI=1S/C11H22NO2P/c1-11(2)8-13-15(14-9-11)12-10-6-4-3-5-7-10/h10,12H,3-9H2,1-2H3 |
InChI-Schlüssel |
KZRONBCLDNTLGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COP(OC1)NC2CCCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


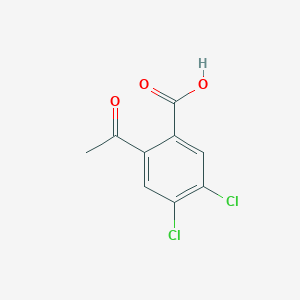
![N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide](/img/structure/B14266541.png)
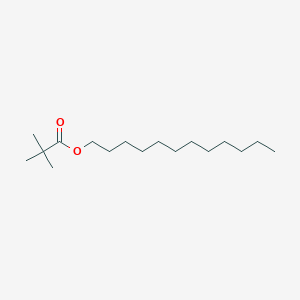

![2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate](/img/structure/B14266557.png)


![(2R)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14266572.png)

